![molecular formula C11H13N3O B13271150 4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol](/img/structure/B13271150.png)
4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol is a compound that features a phenol group attached to a pyrazole ring through an aminoethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol typically involves the reaction of 4-aminophenol with 1-(1H-pyrazol-4-yl)ethanone under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can undergo reduction under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted aminoethylphenol derivatives.
Scientific Research Applications
4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{1-[(1H-pyrazol-4-yl)amino]ethyl}aniline
- 4-{1-[(1H-pyrazol-4-yl)amino]ethyl}benzene
Uniqueness
4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol is unique due to the presence of both a phenol group and a pyrazole ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-[1-(1H-pyrazol-4-ylamino)ethyl]phenol |
InChI |
InChI=1S/C11H13N3O/c1-8(14-10-6-12-13-7-10)9-2-4-11(15)5-3-9/h2-8,14-15H,1H3,(H,12,13) |
InChI Key |
ZODRJVMUMBGCGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)NC2=CNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




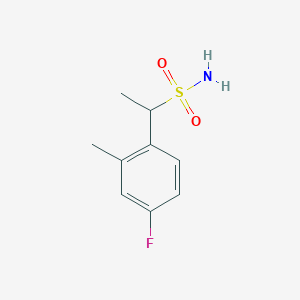
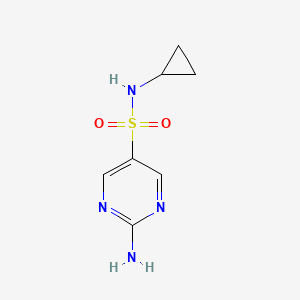
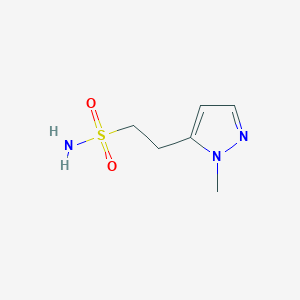
![(2-Ethoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B13271103.png)

![2-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-1-ol](/img/structure/B13271119.png)
![(3-Methylbutan-2-YL)[2-(thiophen-2-YL)ethyl]amine](/img/structure/B13271123.png)
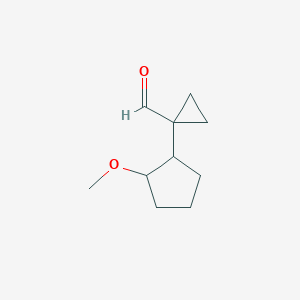
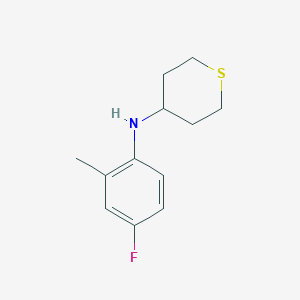

amine](/img/structure/B13271138.png)
![1-{[(3,4-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13271155.png)
